

Synthesis and chemical properties of Cefmatilen hydrochloride hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

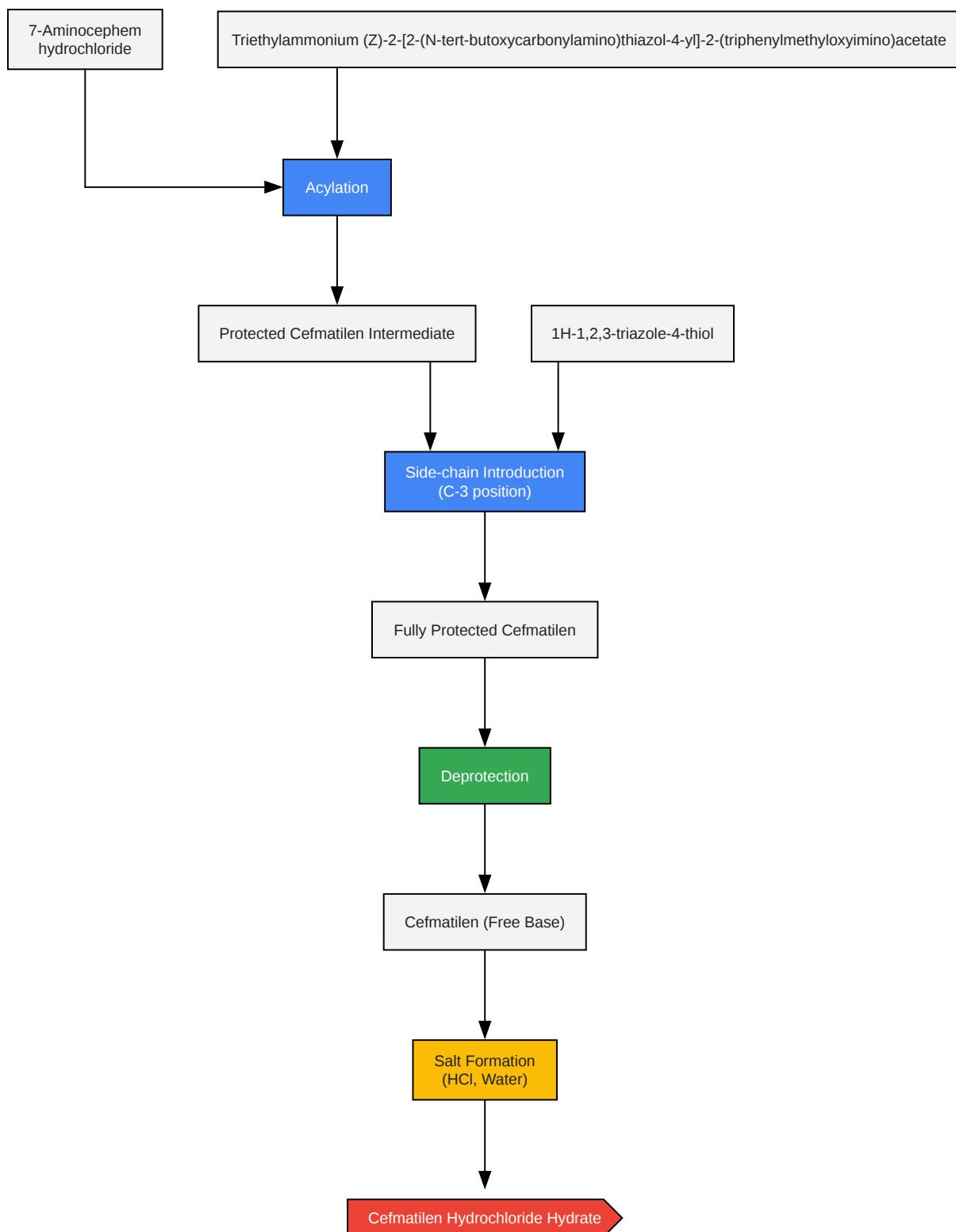
Compound Name: **Cefmatilen**

Cat. No.: **B1668855**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Chemical Properties of **Cefmatilen** Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the synthesis and chemical properties of **Cefmatilen** hydrochloride hydrate, a cephalosporin antibiotic. The information is curated for professionals in the fields of pharmaceutical research and development.

Synthesis of Cefmatilen Hydrochloride Hydrate

A practical, large-scale synthesis for **Cefmatilen** hydrochloride hydrate has been developed, proving amenable to multi-kilogram scale preparation with overall yields of 61-65%.^[1] The synthesis originates from three primary starting materials: 7-aminocephem hydrochloride, triethylammonium acetate, and a specific triazole.^[1]

Synthetic Workflow

The general synthetic pathway involves the acylation of the 7-aminocephem core with a protected aminothiazole side chain, followed by the introduction of the triazole-containing side chain at the C-3 position and subsequent deprotection and salt formation.

[Click to download full resolution via product page](#)

A high-level overview of the synthetic workflow for **Cefmatilen** hydrochloride hydrate.

Experimental Protocol: Representative Synthesis

While the full detailed experimental protocol from the primary literature is not publicly available, a representative procedure based on the disclosed starting materials and general cephalosporin synthesis methods is outlined below.

Step 1: Acylation of the 7-aminocephem core

- 7-aminocephem hydrochloride is reacted with an activated form of the C-7 side chain, triethylammonium (Z)-2-[2-(N-tert-butoxycarbonylamino)thiazol-4-yl]-2-(triphenylmethoxyimino)acetate, in a suitable organic solvent.
- The reaction is typically carried out at reduced temperatures to control side reactions.
- The protecting groups on the side chain prevent unwanted reactions during this step.

Step 2: Introduction of the C-3 Side Chain

- The intermediate from Step 1 is reacted with 1H-1,2,3-triazole-4-thiol to introduce the C-3 side chain. This reaction displaces a leaving group at the C-3' position of the cephem nucleus.

Step 3: Deprotection

- The protecting groups (e.g., tert-butoxycarbonyl and triphenylmethyl) are removed under acidic conditions to yield the free base of **Cefmatilen**.

Step 4: Salt Formation and Hydration

- The **Cefmatilen** free base is treated with hydrochloric acid in the presence of water to form the hydrochloride salt.
- Crystallization from an appropriate solvent system yields **Cefmatilen** hydrochloride hydrate.

Chemical Properties

Cefmatilen hydrochloride hydrate is a white to off-white crystalline powder.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₅ H ₁₇ ClN ₈ O ₆ S ₄
Molecular Weight	569.04 g/mol
Appearance	White to off-white crystalline powder
Stereochemistry	(6R,7R) configuration

Solubility

Specific quantitative solubility data for **Cefmatilen** hydrochloride hydrate in various solvents is not widely published. However, based on its use in reversed-phase HPLC (RP-HPLC) and the general properties of cephalosporins, its solubility profile can be inferred.

Solvent	Anticipated Solubility
Water	Soluble, as it is a hydrochloride salt.
Methanol	Likely soluble, as methanol is a common solvent for cephalosporins and is used in HPLC mobile phases.
Ethanol	Expected to be soluble to slightly soluble.
DMSO	Expected to be soluble, as DMSO is a polar aprotic solvent capable of dissolving a wide range of pharmaceutical compounds.
Acetonitrile	Likely soluble, as it is a common organic modifier in RP-HPLC for cephalosporins.

Stability

Detailed stability studies for **Cefmatilen** hydrochloride hydrate under various pH and temperature conditions are not publicly available. However, general stability characteristics of cephalosporins, which are β -lactam antibiotics, are known. They are susceptible to degradation by hydrolysis of the β -lactam ring, which can be catalyzed by acidic or basic conditions and

elevated temperatures. For other cephalosporins like cefixime, maximum stability is often observed in the pH range of 4-7.[2]

Stability testing would typically be conducted according to ICH guidelines, involving long-term and accelerated storage conditions to establish a retest period or shelf life.

Spectroscopic Data

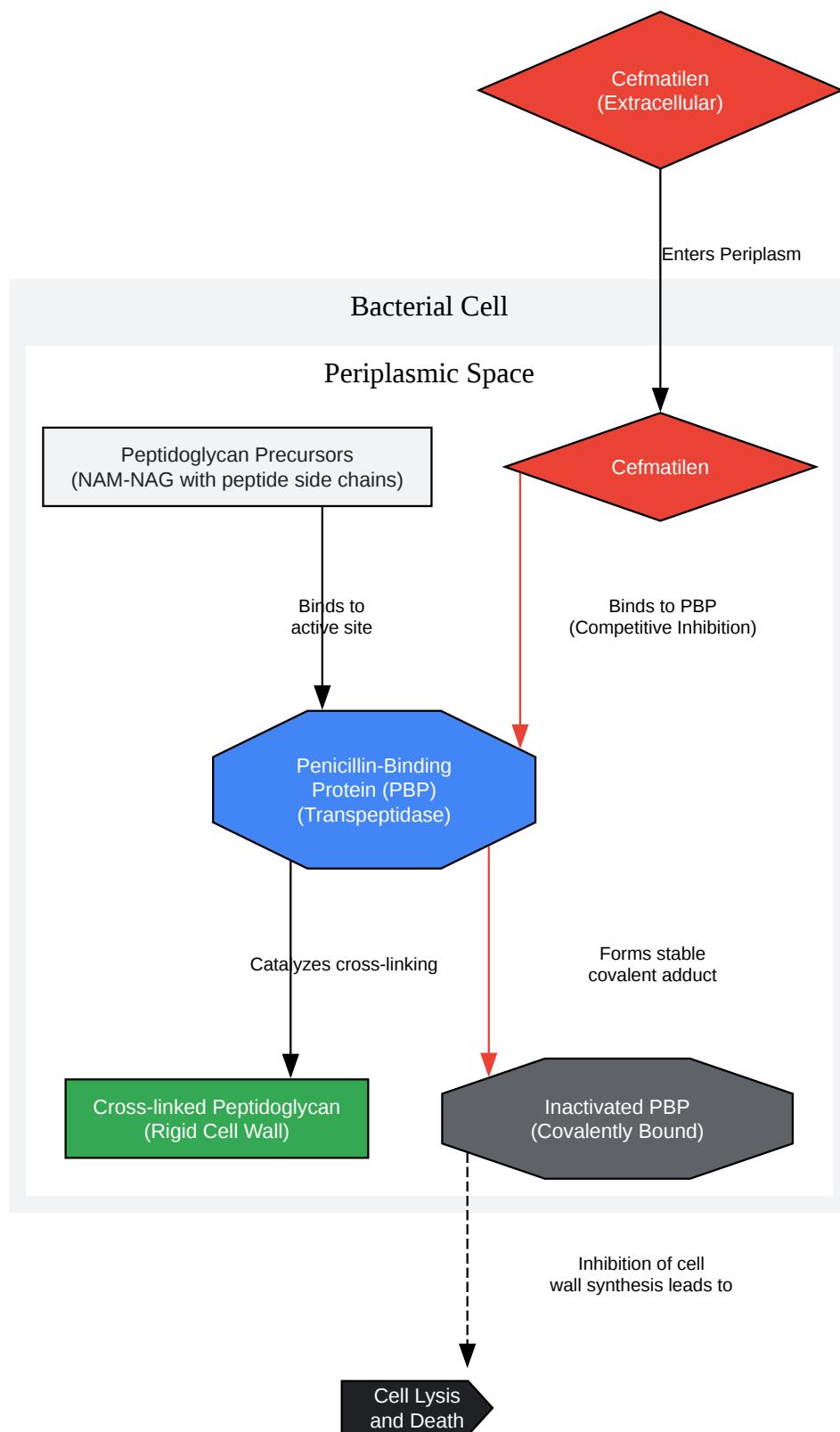
While specific, high-resolution spectra for **Cefmatilen** hydrochloride hydrate are not readily available in the public domain, the expected characteristic spectroscopic features are outlined below based on its chemical structure.

2.4.1. ^1H NMR Spectroscopy A ^1H NMR spectrum would be complex, but key signals would include:

- Protons on the cephem nucleus.
- Protons of the aminothiazole ring.
- Protons of the triazole ring.
- Protons of the methylene groups in the side chains.
- Exchangeable protons (e.g., $-\text{NH}_2$, $-\text{OH}$, $-\text{NH}-$).

2.4.2. FT-IR Spectroscopy The FT-IR spectrum would show characteristic absorption bands for its functional groups.

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
~3400-3200	O-H (water of hydration), N-H	Stretching
~1770	C=O (β -lactam)	Stretching
~1670	C=O (amide)	Stretching
~1610	C=N (oxime)	Stretching
~1540	N-H (amide II)	Bending


2.4.3. UV-Vis Spectroscopy The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated systems within the molecule, particularly the aminothiazole and cephem chromophores. For many cephalosporins, the λ_{max} is in the range of 260-280 nm.

Mechanism of Action

As a member of the cephalosporin class of β -lactam antibiotics, **Cefmatilen** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[3]

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary molecular target of **Cefmatilen** is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, particularly transpeptidases, are essential for the final step of peptidoglycan synthesis, which involves cross-linking the peptide side chains to form a rigid cell wall. **Cefmatilen** mimics the D-Ala-D-Ala substrate of the transpeptidase, allowing it to bind to the active site of the PBP. The strained β -lactam ring of **Cefmatilen** then acylates a serine residue in the PBP active site, forming a stable, covalent bond. This irreversible inhibition of PBPs disrupts cell wall synthesis, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.

[Click to download full resolution via product page](#)

Mechanism of action of **Cefmatilen** via inhibition of penicillin-binding proteins.

Analytical Methodologies

Representative RP-HPLC Method

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantitative analysis of **Cefmatilen** hydrochloride hydrate in bulk drug and pharmaceutical formulations.

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV spectrophotometry at a wavelength corresponding to an absorption maximum of the drug (e.g., \sim 270 nm).
- Quantification: Based on the peak area of the analyte compared to that of a reference standard of known concentration.
- Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. ajopred.com [ajopred.com]

- To cite this document: BenchChem. [Synthesis and chemical properties of Cefmatilen hydrochloride hydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668855#synthesis-and-chemical-properties-of-cefmatilen-hydrochloride-hydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com